molecular formula C11H9F3O4S B170979 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate CAS No. 144464-64-2

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate

Cat. No.: B170979
CAS No.: 144464-64-2
M. Wt: 294.25 g/mol
InChI Key: CRNSFSVRJRVRHP-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C11H9F3O4S and its molecular weight is 294.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

144464-64-2

Molecular Formula

C11H9F3O4S

Molecular Weight

294.25 g/mol

IUPAC Name

(5-oxo-7,8-dihydro-6H-naphthalen-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H9F3O4S/c12-11(13,14)19(16,17)18-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2

InChI Key

CRNSFSVRJRVRHP-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoro-methanesulfonic anhydride (14.35 mL, 77.3 mmol) was added to a CH2Cl2 (150 mL) solution of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (11.40 g, 70.3 mmol), N-methylmorpholine (8.5 mL, 77.3 mmol) and DMAP (130 mg, 1 mmol) in 5 min at −80° C. The mixture was warmed to 0° C. in 1 h then poured into a cold solution of saturated NH4Cl. The mixture was diluted with CH2Cl2 (400 mL), washed with H2O, dried over MgSO4, filtered, and concentrated in vacuo to provide the crude compound which was purified by column chromatography (silica, 0 to 60% CH2Cl2 in hexane) to provide the title compound.
Quantity
14.35 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
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8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Trifluoromethanesulfonic anhydride (2.51 mL) was added to a solution of 6-hydroxy-3,4-dihydro-2H-naphthalen-1-one (2.00 g) and triethylamine (4.11 mL) in dichloromethane (20 mL) at −20° C., and the reaction solution was stirred at that temperature for 20 minutes. After confirming that the raw materials disappeared, the reaction solution was concentrated under reduced pressure, and water and chloroform were added to the residue and the organic layer was partitioned. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 3.30 g of the title compound. Properties data of the compound are as follows.
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.11 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Trifluoromethanesulfonic anhydride (1.7 mL, 10 mmol) was added slowly over 1 hour to a solution of 6-hydroxy-1-tetralone (1.62 g, 10 mmol) and 2,6-lutidine (1.28 mL, 10 mmol) in dry dichloromethane (10 mL) cooled to 0° C. After 1 hour the solution was diluted with dichloromethane (10 mL) and washed with 1 M hydrochloric acid (20 mL). The organic layer was re-extracted with dichloromethane (50 mL) and the combined organics washed with 1 M hydrochloric acid (10 mL). The organics were dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography (Silica gel, CH2Cl2) to provide 2.7 g of compound 2 (93%).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
93%

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